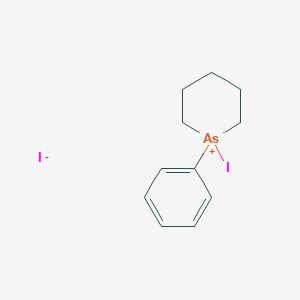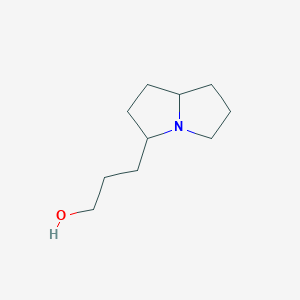
3-(Hexahydro-1H-pyrrolizin-3-YL)propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hexahydro-1H-pyrrolizin-3-yl)propan-1-ol is a chemical compound that belongs to the class of pyrrolizidines. Pyrrolizidines are a group of naturally occurring alkaloids found in various plants. This compound is characterized by a hexahydro-pyrrolizidine ring structure attached to a propanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexahydro-1H-pyrrolizin-3-yl)propan-1-ol typically involves the hydrogenation of pyrrolizin-3-ones. This process can be carried out using heterogeneous catalysts, such as palladium or platinum, under specific reaction conditions. The hydrogenation reaction is performed in the presence of a solvent, such as ethanol or methanol, at elevated temperatures and pressures. The reaction yields the hexahydro-pyrrolizidine derivative, which can then be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Hexahydro-1H-pyrrolizin-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(Hexahydro-1H-pyrrolizin-3-yl)propan-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Hexahydro-1H-pyrrolizin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Hexahydro-1H-pyrrolizin-1-ol: This compound shares a similar pyrrolizidine ring structure but differs in the position of the hydroxyl group.
3-(1H-Pyrrol-1-yl)propan-1-ol: This compound has a pyrrole ring instead of a pyrrolizidine ring, making it structurally different.
Uniqueness
3-(Hexahydro-1H-pyrrolizin-3-yl)propan-1-ol is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62179-37-7 |
|---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
3-(2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl)propan-1-ol |
InChI |
InChI=1S/C10H19NO/c12-8-2-4-10-6-5-9-3-1-7-11(9)10/h9-10,12H,1-8H2 |
InChI Key |
MAAFWIIHIQOLHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(N2C1)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,4,5-Trimethoxyphenyl)methyl]pyridine](/img/structure/B14543480.png)
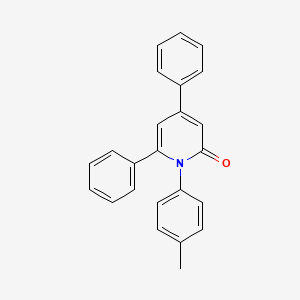
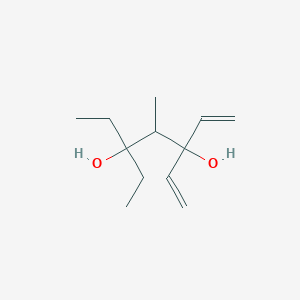
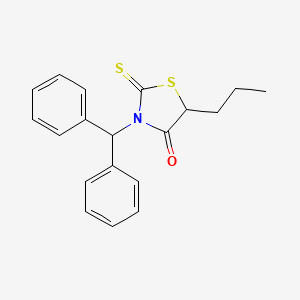
![Ethyl 4-{formyl[(quinoxalin-2-yl)methyl]amino}benzoate](/img/structure/B14543519.png)
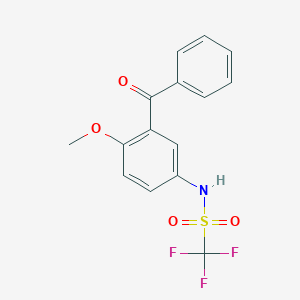
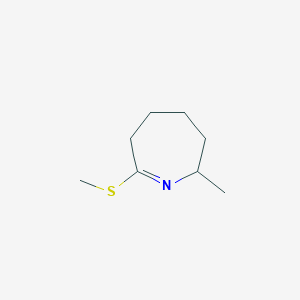
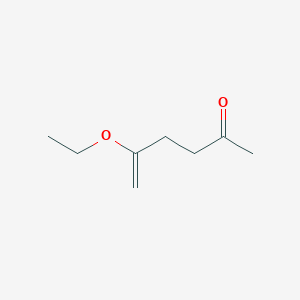
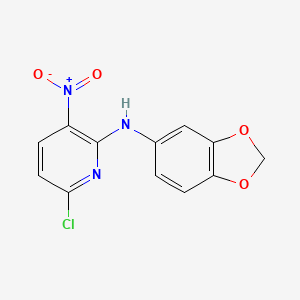
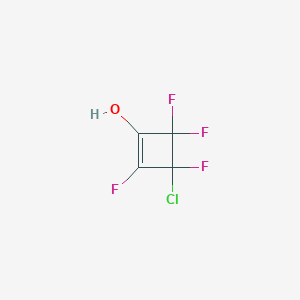
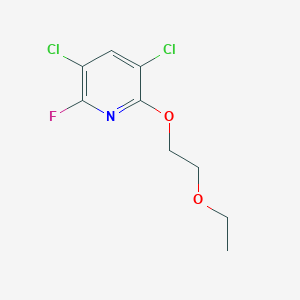
![5-Chloro-2-[(3,5-dichloropyridin-2-yl)oxy]phenol](/img/structure/B14543567.png)
![3-(3-Phenoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14543572.png)
